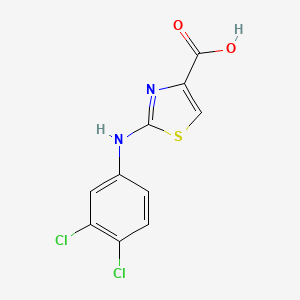

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid

描述

Chemical Identity and Nomenclature

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole core substituted with a 3,4-dichloroanilino group at position 2 and a carboxylic acid moiety at position 4. Its systematic IUPAC name is 2-[(3,4-dichlorophenyl)amino]-1,3-thiazole-4-carboxylic acid , reflecting its structural features.

Key Structural and Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 952182-44-4 |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂S |

| Molecular Weight | 289.14 g/mol |

| SMILES Notation | C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CS2)C(=O)O |

| InChI Key | AWSZMFQURKXDAR-UHFFFAOYSA-N |

The compound’s planar thiazole ring exhibits aromaticity due to π-electron delocalization, with electrophilic substitution favored at the C5 position. The dichloroanilino group introduces steric and electronic effects that influence reactivity, while the carboxylic acid moiety enhances solubility in polar solvents.

Historical Development in Heterocyclic Chemistry

The synthesis of thiazole derivatives dates to the late 19th century, with the Hantzsch thiazole synthesis (1887) serving as a foundational method. This approach involves cyclocondensation of α-haloketones with thioureas or thioamides. For this compound, modern adaptations of this method likely employ:

- 3,4-Dichloroaniline as the amine source.

- Ethyl 2-bromo-4-thiazolecarboxylate as the α-haloketone equivalent.

- Base-catalyzed hydrolysis to yield the carboxylic acid.

Alternative routes include the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide, though this method is less common for asymmetrically substituted thiazoles. Advances in catalytic systems, such as copper-mediated cyclization, have improved yields and selectivity for similar derivatives.

Position Within Thiazole Derivative Classifications

Thiazole derivatives are classified based on substitution patterns and biological relevance. This compound belongs to two subcategories:

A. Functionalized Thiazoles

B. Chlorinated Aromatic Thiazoles

Comparative Analysis of Thiazole Subclasses

| Subclass | Example Compound | Key Feature |

|---|---|---|

| Simple Thiazoles | Thiamine (Vitamin B₁) | Unsubstituted thiazole ring |

| Benzothiazoles | Luciferin | Fused benzene-thiazole system |

| Aminothiazoles | 2-(3,4-Dichloroanilino)-... | Amino/aryl substituents |

| Carboxythiazoles | Penicillin | β-Lactam fused thiazolidine |

This compound’s dual functionalization places it at the intersection of bioactive thiazole research, with potential applications in medicinal chemistry and materials science.

属性

IUPAC Name |

2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZMFQURKXDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204339 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-44-4 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,4-dichloroaniline with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure is a common method for producing 3,4-dichloroaniline .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specialized reactors and equipment to control temperature, pressure, and reaction time is essential for efficient production.

化学反应分析

Types of Reactions

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid as an anticancer agent. The compound has been tested against various cancer cell lines, revealing significant inhibitory effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20.2 | Induces apoptosis via mitochondrial pathway |

| HCT-116 (Colon) | 21.6 | Inhibits cell cycle progression at G0/G1 |

| A549 (Lung) | <1 | Potent inhibitor of cell proliferation |

In a study, the compound demonstrated an IC50 value of less than 1 μM against A549 lung cancer cells, indicating its high potency in inhibiting cell growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 125 | 250 |

| Escherichia coli ATCC 25922 | 62.5 | >1000 |

| Pseudomonas aeruginosa ATCC 9027 | >1000 | >1000 |

These findings suggest that the compound could be further explored for therapeutic applications in treating bacterial infections .

Agricultural Applications

In agricultural research, compounds similar to this compound have been evaluated for their herbicidal properties. The thiazole ring structure is known for its role in developing herbicides due to its ability to interfere with plant growth processes.

Materials Science Applications

The unique chemical properties of this compound allow for its use in materials science. It can serve as a building block for synthesizing novel materials with specific properties. For instance, thiazole derivatives are often incorporated into polymers to enhance their thermal stability and mechanical strength.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various thiazole derivatives, including this compound. The results indicated that modifications to the thiazole ring significantly impacted the biological activity against cancer cell lines .

- Antimicrobial Screening : In another research article focusing on thiazole derivatives' antimicrobial properties, this compound was tested against a panel of bacteria. The results showed that it had superior activity compared to traditional antibiotics like nitrofurantoin .

作用机制

The mechanism of action of 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers of Dichlorinated Thiazole Carboxylic Acids

Differences in chlorine substitution patterns significantly alter physicochemical and biological properties:

Key Findings :

Mono-Chlorinated Analogs

Reducing chlorine substitution alters molecular weight and bioactivity:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | 845885-82-7 | C₁₀H₆ClNO₂S | 239.67 | 3-Cl | 206–207 |

| 2-(3-Chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | 1553413-00-5 | C₁₁H₉ClN₂O₂S | 268.72 | 3-Cl + 5-methyl | Not reported |

Key Findings :

- The mono-chloro analog (CAS 845885-82-7) has a lower molecular weight (239.67 vs. 274.13) and higher solubility due to reduced halogenation .

Functional Group Modifications

Carboxylic Acid Derivatives

Replacing the carboxylic acid with esters or amides impacts bioavailability:

| Compound Name | CAS | Molecular Formula | Functional Group | pKa (Predicted) |

|---|---|---|---|---|

| Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate | 2197063-18-4 | C₁₂H₁₁N₃O₄S | Ethyl ester | 1.20 |

| Target compound (carboxylic acid) | 1094263-32-7 | C₁₀H₅Cl₂N₂O₂S | Carboxylic acid | Not reported |

Key Findings :

- Ester derivatives (e.g., CAS 2197063-18-4) exhibit lower acidity (pKa ~1.20) compared to carboxylic acids, enhancing lipophilicity and oral absorption .

- The carboxylic acid group in the target compound may improve binding to polar targets (e.g., enzymes) via ionic interactions .

Complex Pharmacophores

Advanced analogs integrate thiazole-carboxylic acid into larger structures:

- Example: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Patent Example 1 ). Incorporates a benzothiazole-amino-tetrahydroquinoline moiety, expanding π-π stacking and hydrogen-bonding capabilities. Demonstrates enhanced kinase inhibition compared to simpler thiazole derivatives .

Key Findings :

生物活性

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid (CAS Number: 952182-44-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.

- Molecular Weight : 289.14 g/mol

- Melting Point : 289–291 °C

- LogP : 3.9647 (indicating moderate lipophilicity)

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound's antibacterial efficacy is comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The findings reveal that it targets key molecular pathways involved in cancer progression:

- IC50 Values : Ranged from 7 to 20 µM across various cancer cell lines.

- Mechanism of Action : It inhibits angiogenesis and alters cancer cell signaling pathways.

A notable study reported that derivatives of similar thiazole compounds exhibited IC50 values as low as 1.50 µM against human leukemia cells, indicating high potency .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, particularly in inhibiting pro-inflammatory cytokines:

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78% |

| IL-6 | 89% |

These results indicate that the compound could be a potential candidate for treating inflammatory diseases by modulating immune responses .

Case Studies

- Antibacterial Efficacy : A study compared the activity of various thiazole derivatives against multi-drug resistant strains of bacteria. The results showed that the compound significantly inhibited growth in resistant strains, suggesting its potential use in developing new antibiotics .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in increased apoptosis and reduced viability, highlighting its potential as a chemotherapeutic agent .

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : The compound’s thiazole-carboxylic acid scaffold can be synthesized via cyclization reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO for 18 hours, followed by purification via ice-water precipitation and ethanol-water crystallization .

- Substituent Introduction : The 3,4-dichloroanilino group can be introduced via nucleophilic substitution or condensation reactions. Absolute ethanol and glacial acetic acid are often used as solvents for benzaldehyde-derived condensations .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust reflux time, solvent polarity, and stoichiometry to improve yield (e.g., 65% yield reported for analogous triazole derivatives) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Melting Point Analysis : Determine purity via sharp melting point ranges (e.g., 141–143°C for structurally similar compounds) .

- Spectroscopic Techniques : Use /-NMR to confirm aromatic protons and carbonyl groups. FTIR can validate carboxylic acid (-COOH) and thiazole ring vibrations.

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment. Crystallization in water-ethanol mixtures enhances crystallinity for X-ray diffraction .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 4–9). Analogous thiazole-carboxylic acids show moderate solubility in polar aprotic solvents .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store at -20°C under inert atmosphere to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

- Target Selection : Prioritize enzymes with thiazole-binding pockets, such as lactate dehydrogenase (LDH). Use crystallography (e.g., PDB ID: 5W8I) to analyze binding modes of structurally related thiazole inhibitors .

- Assay Design : Conduct IC determination using spectrophotometric LDH assays (NADH depletion at 340 nm). Compare potency to reference inhibitors like gossypol .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MGC803 gastric cancer cells) using MTT assays. Structure-activity relationship (SAR) studies can optimize substituents for enhanced activity .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into LDH’s active site (PDB ID: 5W8I). Parameterize the 3,4-dichloroanilino group for π-π stacking and halogen bonding .

- Molecular Dynamics (MD) : Simulate binding stability in GROMACS (20 ns trajectories). Analyze hydrogen bonds between the carboxylic acid group and Arg168/His195 residues .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC data from thiadiazole analogs .

Q. How should researchers address contradictions in reported biological data for thiazole derivatives?

Methodological Answer:

- Data Triangulation : Compare results across multiple assay formats (e.g., enzymatic vs. cellular assays). For example, compound 8l (a thiadiazole analog) showed IC = 6.3 µM in MGC803 cells but weaker activity in enzymatic assays, suggesting off-target effects .

- Control Experiments : Include positive controls (e.g., 5-fluorouracil) and assess batch-to-batch variability in compound purity.

- Meta-Analysis : Review SAR trends across studies. For instance, 3,4-dichloroanilino groups enhance cytotoxicity but may reduce solubility, requiring formulation adjustments .

Q. What analytical techniques are critical for studying degradation products or reactive intermediates during synthesis?

Methodological Answer:

- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry. For example, hydrolytic cleavage of the thiazole ring can generate dichloroaniline byproducts.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for stable thiazole derivatives) .

- Isolation Techniques : Use preparative HPLC to isolate intermediates. Characterize reactive species (e.g., imine intermediates) via -NMR kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。